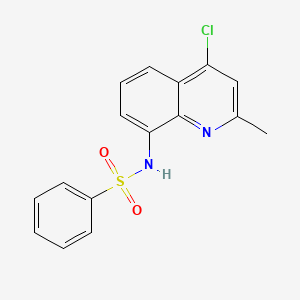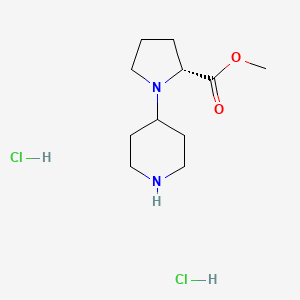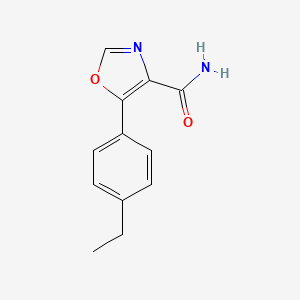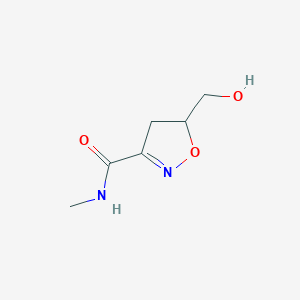
5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide is a chemical compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a dihydroisoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide typically involves the reaction of hydroxymethylfurfural with appropriate reagents under controlled conditions. One common method is the acid-catalyzed dehydration of biomass-derived hexoses, which produces hydroxymethylfurfural as an intermediate . This intermediate can then be further reacted with N-methylhydroxylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the synthesis process. Catalysts such as sulfuric acid or other strong acids are commonly used to facilitate the dehydration of hexoses and subsequent reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, aldehydes, alcohols, and substituted isoxazoles .
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include 5-(Hydroxymethyl)furfural, 5-(Chloromethyl)furfural, and 5-(Bromomethyl)furfural. These compounds share structural similarities with 5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide but differ in their functional groups and reactivity .
Uniqueness
What sets this compound apart is its unique combination of a hydroxymethyl group and a dihydroisoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H10N2O3 |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-7-6(10)5-2-4(3-9)11-8-5/h4,9H,2-3H2,1H3,(H,7,10) |
Clave InChI |
BHXCEARYACBQLI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NOC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



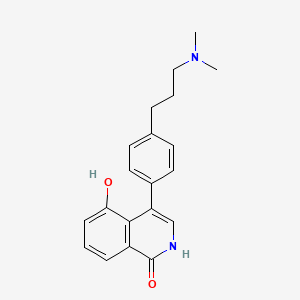


![Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B15209646.png)
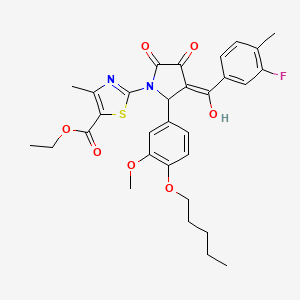
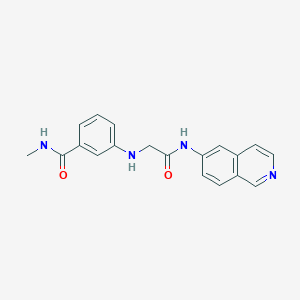

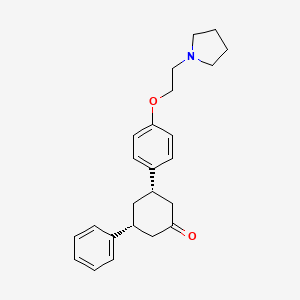

![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)
